(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one
Description
(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of two furan rings, one of which is substituted with a phenyl group. The structure of this compound is notable for its conjugated system, which imparts unique chemical and physical properties.
Properties
Molecular Formula |
C15H10O3 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2-one |
InChI |
InChI=1S/C15H10O3/c16-15-9-7-13(18-15)10-12-6-8-14(17-12)11-4-2-1-3-5-11/h1-10H/b13-10+ |
InChI Key |
CNWQHRSEALXSDC-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C=CC(=O)O3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C3C=CC(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one typically involves the condensation of 5-phenylfuran-2-carbaldehyde with furan-2(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or quinones.
Reduction: Reduction reactions can convert the compound into dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can result in a wide range of functionalized furan compounds.
Scientific Research Applications
(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one involves its interaction with various molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect cellular processes. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(5-methylfuran-2-yl)methylidene]furan-2(5H)-one
- (5E)-5-[(5-ethylfuran-2-yl)methylidene]furan-2(5H)-one
- (5E)-5-[(5-propylfuran-2-yl)methylidene]furan-2(5H)-one
Uniqueness
(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one is unique due to the presence of the phenyl group, which enhances its conjugation and imparts distinct chemical and physical properties. This makes it more versatile in various chemical reactions and applications compared to its alkyl-substituted counterparts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
